molecular formula C15H24N2O2 B13941308 tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate

tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate

Cat. No.: B13941308
M. Wt: 264.36 g/mol
InChI Key: SUYWYGQAQVXCPU-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenethyl group substituted with an aminoethyl chain. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethyl)phenethylamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to yield amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: The compound is used in the development of biochemical assays and as a reagent in the synthesis of biologically active molecules. It can be employed in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body .

Industry: The compound finds applications in the production of polymers and materials with specific properties. It can be used as a monomer or a cross-linking agent in the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, modulating their activity. The carbamate moiety can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • tert-Butyl (2-(4-aminophenyl)ethyl)carbamate
  • tert-Butyl (2-(2-aminoethyl)phenyl)carbamate
  • tert-Butyl (4-aminophenethyl)carbamate

Comparison: tert-Butyl (4-(2-aminoethyl)phenethyl)carbamate is unique due to the specific positioning of the aminoethyl group on the phenethyl moiety. This structural feature can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[2-[4-(2-aminoethyl)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-11-9-13-6-4-12(5-7-13)8-10-16/h4-7H,8-11,16H2,1-3H3,(H,17,18)

InChI Key

SUYWYGQAQVXCPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CCN

Origin of Product

United States

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